molecular formula C9H10<br>C6H5CH=CH-CH3<br>C9H10 B116673 trans-beta-Methylstyrene CAS No. 873-66-5

trans-beta-Methylstyrene

Cat. No. B116673
CAS RN: 873-66-5
M. Wt: 118.18 g/mol
InChI Key: QROGIFZRVHSFLM-QHHAFSJGSA-N
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Description

Trans-beta-Methylstyrene is a chemical compound with the formula C9H10. It is a clear, colorless to very faintly yellow liquid . It is also known by other names such as (E)- β-Methylstyrene, trans-Propenylbenzene, Benzene, 1-propenyl-, (E)-, and (E)-1-Propenyl benzene .


Molecular Structure Analysis

The molecular structure of trans-beta-Methylstyrene can be represented by the IUPAC Standard InChI: InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Trans-beta-Methylstyrene is involved in various chemical reactions. For instance, it is used in the epoxidation reaction of an oxidant solution with a solution of dichloromethane . It is also used in the preparation of exo-chromans by the oxa analogue of the Povarov reaction .


Physical And Chemical Properties Analysis

Trans-beta-Methylstyrene has a molecular weight of 118.1757 . It has a boiling point of 175 °C and a density of 0.911 g/mL at 25 °C . Its refractive index is 1.550 at 20/D .

Scientific Research Applications

Catalytic Epoxidation

Trans-β-methylstyrene (TBMS) is actively used in catalytic epoxidation research. Studies have shown its involvement in stereoselective epoxidation processes using various catalysts, including ruthenium and iron complexes. These studies contribute to understanding the reaction mechanisms and selectivity of TBMS in catalytic processes (Benet‐Buchholz et al., 2009), (Zhang et al., 2008).

Polymerization Thermokinetics

TBMS is significant in polymerization research, especially in understanding its exothermic behavior and thermal kinetics. Research in this area focuses on the comparison of thermal kinetics during polymerization of TBMS and other styrene derivatives, which is crucial for safety in industrial processes (Lin, Chen, & Shu, 2009).

Applications in Organic Synthesis

In organic chemistry, TBMS is used in the enantioselective carbolithiation process. This process is essential for synthesizing chiral aromatics and heteroaromatics, demonstrating the versatility of TBMS in organic synthesis (Hogan et al., 2008).

Safety And Hazards

Trans-beta-Methylstyrene is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
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InChI Key

QROGIFZRVHSFLM-QHHAFSJGSA-N
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Canonical SMILES

CC=CC1=CC=CC=C1
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Isomeric SMILES

C/C=C/C1=CC=CC=C1
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Molecular Formula

Record name trans-beta-METHYLSTYRENE
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DSSTOX Substance ID

DTXSID2060919, DTXSID101026543
Record name Propenylbenzene
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Molecular Weight

118.18 g/mol
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Physical Description

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
Record name beta-Methyl styrene
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Boiling Point

175.5 °C, 175 °C
Record name BETA-METHYL STYRENE
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Flash Point

52 °C
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Solubility

Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor)
Record name BETA-METHYL STYRENE
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Density

0.9019 @ 25 °C, Relative density (water = 1): 0.911
Record name BETA-METHYL STYRENE
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Vapor Density

Relative vapor density (air = 1): 4.1
Record name trans-beta-METHYLSTYRENE
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Vapor Pressure

0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15
Record name beta-Methyl styrene
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Product Name

trans-beta-Methylstyrene

CAS RN

873-66-5, 637-50-3
Record name trans-β-Methylstyrene
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Record name beta-Methyl styrene
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Record name beta-Methylstyrene, trans-
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Record name trans-1-Phenyl-1-propene
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Record name trans-beta-Methylstyrene
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Record name β-methylstyrene
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Record name .BETA.-METHYLSTYRENE, TRANS-
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Record name BETA-METHYL STYRENE
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Melting Point

-27.3 °C, -29 °C
Record name BETA-METHYL STYRENE
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Synthesis routes and methods I

Procedure details

A mixture of 1-phenyl-1-propanol (0.16 g, 1.17 mmol) and Catalyst A or B (30 mg) in toluene (1 ml) was stirred and heated at 75° C. for 10 h under nitrogen. Ether (20 ml) was added and the mixture was filtered to remove the catalyst. The organic washings were concentrated under reduced pressure at room temperature to afford β-methyl styrene as a colourless oil (0.13 g, 92%).
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst A
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

The filtered catalyst above was added to 1-phenyl-1-propanol (0.16 g) in toluene (1 ml). The same procedure as above was followed to afford β-methyl styrene as a colourless oil (0.13 g, 92%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

Compounds of Formula 1 readily catalyse the dehydration of olefins. Standard conditions were used to conduct these reactions. For example heating cyclohexanol in the presence of compounds of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-8 alkylaryl fragment gave the desired cyclohexene. In a similar fashion treatment of 1-phenyl-1-propanol in toluene with catalysts of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-18 alkylaryl fragment in toluene at 75° C. gave β-methyl styrene in greater than 90% yield. An advantage of this procedure is that the catalyst can simply be filtered off and reused without any apparent reduction in activity.
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[Compound]
Name
Formula 1
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
C1-18 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
90%

Synthesis routes and methods IV

Procedure details

In 1.0 ml of DME were heated 1.0 mmol of 1-phenyl-1-propyne and 0.01 mmol of tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O)) at 100° C. and at a hydrogen pressure of 50 atm for 13 hours with stirring. GLC analysis of the reaction mixture revealed that propylbenzene and β-methylstyrene were produced in a yield of 46% and 10%, respectively.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
46%

Synthesis routes and methods V

Procedure details

Functionalized zirconia nanoparticles in which 50%, 25%, and 25% of the surface sites reacted with bufexamac, 2a (Preparatory Example 1), and 2b (Preparatory Example 2), respectively, were prepared as follows. A clean vial was charged with 10 grams of ZrO2 sol (47.3% weight) followed by 20 grams of 1-methoxy-2-propanol. Then 0.739 grams (0.70 mmol/g ZrO2) of bufexamac, 0.383 grams (0.35 mmol/g ZrO2) of 2a and 0.243 grams (0.35 mmol/g ZrO2) 2b were added to the vial. The content of the vial was stirred for 2 hours. The solution was then dried down to a powder, under vacuum, at 70° C. A total of 4.93 grams of zirconia nanoparticle powder was recovered. The powder was placed in a clean vial and redispersed in 4.93 grams of ultra-pure THF to yield a clear, slightly yellow solution. To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added. The vial was sealed and stirred for 12 hours at room temperature. An FT-IR was taken of the sample, and an IR peak was observed at 1751 cm−1 and attributed to the ν(C═O) stretch in the urethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ZrO2
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0.739 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2b
Quantity
0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-beta-Methylstyrene
Reactant of Route 2
trans-beta-Methylstyrene
Reactant of Route 3
trans-beta-Methylstyrene
Reactant of Route 4
trans-beta-Methylstyrene
Reactant of Route 5
Reactant of Route 5
trans-beta-Methylstyrene
Reactant of Route 6
Reactant of Route 6
trans-beta-Methylstyrene

Citations

For This Compound
73
Citations
JI Kim, GB Schuster - Journal of the American Chemical Society, 1990 - ACS Publications
Irradiation of (±) BDCN (5 X" 4 M) in an air-saturated toluene solution containing tBMS (0.13 M) and CHD (0.12 M) at room temperature in a Rayonet photoreactor equipped with 350-nm …
Number of citations: 49 pubs.acs.org
H Pines, NE Sartoris - The Journal of Organic Chemistry, 1969 - ACS Publications
The sodium-and potassium-catalyzed side-chain aralkylation reactions of 2-and 4-alkylpyridines with styrene,-methylstyrene, and cis-and írans-5-methylstyrene were performed using …
Number of citations: 26 pubs.acs.org
WE Sinclair, H Yu, D Phillips, RD Gordon… - The Journal of …, 1995 - ACS Publications
The fluorescence excitation spectrum and the single vibronic level dispersed fluorescence spectra for the AlA'—XlA'transition of irarai-/3-methylstyrene are reported. Together with …
Number of citations: 18 pubs.acs.org
SI Rao, A Wilks, PRO de Montellano - Journal of Biological Chemistry, 1993 - Elsevier
… Oxidation of cis-beta-methylstyrene by wild-type myoglobin yielded a 54:46 ratio of cis- and trans-beta-methylstyrene oxides. The cis-isomer accounts for 47-100% of the epoxide …
Number of citations: 92 www.sciencedirect.com
TA Dal Cason, SA Angelos, JK Raney - J For Sci, 1984 - erowid.org
… the organic layer containing the trans-beta-methylstyrene (45% yield) was recovered by extraction with CH 2 Cl 2 . The recovered trans-beta-methylstyrene still contained several grams …
Number of citations: 23 www.erowid.org
VP Miller, GD DePillis, JC Ferrer, AG Mauk… - Journal of Biological …, 1992 - Elsevier
… by both enzymes of styrene, cis-beta-methylstyrene, and trans-beta-methylstyrene. trans-beta-methylstyrene yields exclusively the trans-epoxide, but styrene yields the epoxide and …
Number of citations: 91 www.sciencedirect.com
Y Wang - 1991 - search.proquest.com
… The results of the asymmetric epoxidation of four representative prochiral nonfunctionalized alkenes (trans-$\beta $-methylstyrene, styrene, allylbenzene, and 1-phenyl-1-cyclohexene) …
Number of citations: 0 search.proquest.com
FJ Beltran, JM Encinar, JF Garcia-Araya… - An. quim./Real soc. esp …, 1992 - hero.epa.gov
… and styrene, alpha-methylstyrene and trans-beta-methylstyrene in water has been carried out… (-3952/T), l.mol.-1min-1 trans-beta-methylstyrene-chlorine dioxide reaction: k = 5.58 x 10(8) …
Number of citations: 1 hero.epa.gov
M HIRANO, T MORIMOTO - 1979 - pascal-francis.inist.fr
Keyword (fr) HYDROCARBURE COMPOSE ALIPHATIQUE COMPOSE ETHYLENIQUE COMPOSE BENZENIQUE MECANISME REACTION ADDITION TEMPERATURE OXYDATION …
Number of citations: 0 pascal-francis.inist.fr
T Maw - 1984 - elibrary.ru
Degree: MS DegreeYear: 1977 Institute: The University of Texas at Dallas From the quenching of 9-cyanophenanthrene fluorescence by trans-β-methylstyrene at-60, direct evidence …
Number of citations: 0 elibrary.ru

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